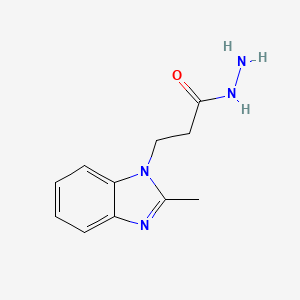

3-(2-Methyl-1H-benzimidazol-1-yl)propanohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For instance, vibrational spectroscopy and quantum computational studies have been used to investigate the optimized geometrical structure, electronic, and vibrational features of similar compounds .科学的研究の応用

Synthesis and Anticancer Screening

A study by Varshney et al. (2015) involved synthesizing hydroxy and non-hydroxy long chain substituted 1,3,4-oxadiazole moiety bearing 2-methyl-1H-benzimidazoles from 2-(2-methyl-1H-benzimidazol-1-yl) acetohydrazide, which demonstrated cytotoxic activity against various human cancer cell lines (Varshney et al., 2015).

Antimicrobial Activity

Ansari et al. (2011) synthesized derivatives of 2-methyl-1H-benzimidazole, exhibiting in vitro activity against bacteria and fungi. This highlights the compound's potential in antimicrobial applications (Ansari et al., 2011).

Antimicrobial Synthesis

Fahmy et al. (2001) developed a series of 2-methylbenzimidazole derivatives incorporated into different heterocycles, showing considerable antimicrobial activity against various bacteria and yeast (Fahmy et al., 2001).

Antimicrobial Derivatives

Ansari and Lal (2009) investigated derivatives of benzimidazole for antimicrobial activities, finding good activity towards Gram-positive bacteria and moderate activity against fungi (Ansari & Lal, 2009).

Antioxidant Properties

Kuş et al. (2008) synthesized novel thiadiazol-2-amine and triazole-3-thione derivatives of benzimidazole, testing their antioxidant properties in various in vitro systems, highlighting their potential as antioxidant agents (Kuş et al., 2008).

Anticancer Evaluation

Salahuddin et al. (2014) synthesized 1,3,4-oxadiazole derivatives from 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, which were evaluated for in vitro anticancer activity, showing moderate activity on breast cancer cell lines (Salahuddin et al., 2014).

Antioxidant Derivatives

Another study by Kuş et al. (2004) synthesized benzimidazole derivatives with in vitro effects on rat liver, indicating significant antioxidant properties (Kuş et al., 2004).

Poly(ADP-ribose) Polymerase Inhibitor

Penning et al. (2009) developed a series of benzimidazole carboxamide PARP inhibitors, one of which, ABT-888, showed excellent potency against both the PARP-1 and PARP-2 enzymes and demonstrated good in vivo efficacy in cancer models (Penning et al., 2009).

特性

IUPAC Name |

3-(2-methylbenzimidazol-1-yl)propanehydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-8-13-9-4-2-3-5-10(9)15(8)7-6-11(16)14-12/h2-5H,6-7,12H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROZUXYTWSZHCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dimethoxy-3-(4-methylbenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2840608.png)

![(E)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2840609.png)

![N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2840616.png)

![4-(diethylsulfamoyl)-N-[(2Z)-3-(2-methoxyethyl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2840617.png)

![N-(1,3-benzothiazol-2-yl)-2-{[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2840619.png)

![7-(azepan-1-yl)-3-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2840622.png)

![N-(5-methyl-1,2-oxazol-3-yl)-5-[(4-methylphenyl)sulfanylmethyl]furan-2-carboxamide](/img/structure/B2840627.png)